molecular formula C14H22BNO5 B2679929 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate CAS No. 916326-10-8

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No. B2679929
CAS RN: 916326-10-8
M. Wt: 295.14
InChI Key: RBDBYHKXEVSZSL-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of similar compounds involves two substitution reactions . The structure is confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods including FTIR, 1H, and 13C NMR spectroscopy, and MS . Detailed crystallographic data can be obtained from the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

Compounds with similar structures have been used in various chemical reactions. For example, they have been used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a refractive index of 1.396 (lit.) and a density of 0.882 g/mL at 25 °C (lit.) . The compound is typically stored at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Research has explored the synthesis of compounds with similar structures, using methods like three-step substitution reactions, crystallography, and conformational analyses. These techniques are crucial in the synthesis of boric acid ester intermediates with benzene rings, which are structurally related to Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (P.-Y. Huang et al., 2021).

  • Crystal Structure and DFT Studies

    Detailed crystal structure and density functional theory (DFT) studies are conducted to understand the molecular structure and physicochemical properties of related compounds. This research helps in the precise determination and prediction of the molecular structures of these compounds (P. Huang et al., 2021).

Applications in Material Science

  • Electron Transport Material Synthesis: Some compounds structurally similar to Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate have been used in the development of electron transport materials (ETMs), highlighting their potential application in the materials field, especially in electronics (Zha Xiangdong et al., 2017).

Chemical and Biological Research

  • Prochelator Development

    Related compounds have been used in the development of prochelators, which have applications in targeting iron sequestration in cells under oxidative stress. This research indicates the potential biomedical applications of these compounds (Qin Wang & K. Franz, 2018).

  • Microwave-Assisted Synthesis

    The microwave-assisted synthesis of related benzimidazoles has been explored, showing the potential for efficient chemical synthesis processes (T. Rheault et al., 2009).

  • Catalytic Synthesis Applications

    Some research has focused on the catalytic synthesis of related compounds, suggesting potential applications in catalysis and chemical synthesis (H. Blaser et al., 1999).

properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-7-11(9-16-8-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGQTSJZFBTEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396831
Record name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

CAS RN

916326-10-8
Record name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
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